Cyclohexylamine hydrobromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613661. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

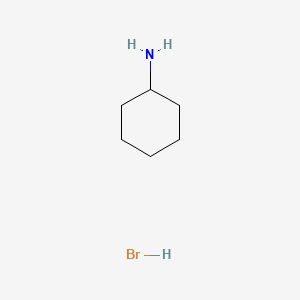

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

cyclohexanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWJRRXQPGIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180865 | |

| Record name | Cyclohexylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26227-54-3 | |

| Record name | Cyclohexanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexylamine hydrobromide fundamental properties

An In-depth Technical Guide to the Fundamental Properties of Cyclohexylamine (B46788) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectral characteristics of cyclohexylamine hydrobromide (C₆H₁₃N·HBr). The information is intended to support research and development activities where this compound is used as a chemical intermediate or reagent.

Core Chemical and Physical Properties

This compound is the hydrobromide salt of the primary aliphatic amine, cyclohexylamine. It presents as a white to off-white crystalline solid and is valued in various chemical applications for its stability and solubility characteristics.[1][2][3][4]

Quantitative Data Summary

The fundamental properties of this compound and its parent amine are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26227-54-3 | [5] |

| Molecular Formula | C₆H₁₄BrN | [4][5] |

| Molecular Weight | 180.09 g/mol | [5] |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | 196 – 201 °C | [2][3] |

| Solubility | Easily soluble in water and ethanol (B145695) | [3] |

| pH Range | 6.5 – 7.5 | [2] |

| Moisture Content | < 0.5% | [2] |

Table 2: Properties of the Parent Compound, Cyclohexylamine

| Property | Value | Source(s) |

| CAS Number | 108-91-8 | [6] |

| Molecular Formula | C₆H₁₃N | [6] |

| Molecular Weight | 99.17 g/mol | [6] |

| Boiling Point | 134.5 °C | [6] |

| Melting Point | -17.7 °C | [6] |

| Density | 0.8647 g/cm³ | [6] |

| pKa (conjugate acid) | 10.64 | [6] |

| Solubility in Water | Miscible | [6] |

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of broad absorptions corresponding to the ammonium (B1175870) (N-H⁺) stretches, in addition to the typical C-H and C-N vibrations of the cyclohexyl ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H⁺ stretching vibrations of the ammonium salt |

| ~2930, ~2850 | Strong | C-H stretching (aliphatic) |

| ~1600-1500 | Medium | N-H⁺ bending vibrations |

| ~1450 | Medium | C-H bending (scissoring) |

Note: Data interpreted from the NIST IR spectrum for Cyclohexyl amine hydrobromide.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not widely published, data for the analogous cyclohexylamine hydrochloride in D₂O provides a reliable reference. In an aqueous solvent, the acidic ammonium proton readily exchanges, simplifying the spectrum. The hydrobromide salt is expected to produce a virtually identical spectrum under these conditions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.16 | Multiplet | H on C1 (carbon attached to N) |

| ~1.1-2.0 | Multiplets | H on C2, C3, C4, C5, C6 | |

| ¹³C NMR | ~53.1 | - | C1 (carbon attached to N) |

| ~33.1 | - | C2, C6 | |

| ~27.0 | - | C4 | |

| ~26.5 | - | C3, C5 |

Note: Data is based on reported values for cyclohexylamine and its hydrochloride salt, which are structurally and electronically very similar to the hydrobromide salt.[7][8][9]

Crystal Structure

This compound is isomorphous with its hydrochloride counterpart. The crystal structure has been determined to belong to the orthorhombic space group Pca2₁. The cyclohexyl ring adopts a stable, puckered "chair" conformation.[10]

Table 5: Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 9.56 Å, b = 11.29 Å, c = 7.83 Å |

Source: Data for this compound.[10]

Experimental Protocols

Synthesis of this compound

This compound is readily prepared via a simple acid-base neutralization reaction.[1]

Objective: To synthesize this compound from cyclohexylamine and hydrobromic acid.

Materials:

-

Cyclohexylamine (C₆H₁₁NH₂)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Ethanol (or Isopropanol)

-

Diethyl ether (for washing)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approx. 0.101 mol) of cyclohexylamine in 50 mL of ethanol.

-

Place the flask in an ice bath and begin stirring.

-

Slowly, add a stoichiometric amount of 48% hydrobromic acid (approx. 11.4 mL, 0.101 mol) dropwise to the stirred solution. Monitor the temperature to keep it below 20°C.

-

After the addition is complete, a white precipitate of this compound will form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

-

Dry the resulting white crystalline solid under vacuum to a constant weight.

Purification by Recrystallization

To achieve high purity, the crude product can be recrystallized. Ethanol is a suitable solvent as the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][11]

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid completely dissolves.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

Caption: Synthesis and purification workflow for this compound.

Applications and Biological Context

This compound serves primarily as a chemical intermediate.[2] Its applications include:

-

Organic Synthesis: Used as a precursor or reagent in the production of more complex molecules.[1]

-

Pharmaceuticals: The parent amine is a building block for various active pharmaceutical ingredients (APIs), including mucolytics, analgesics, and bronchodilators.[6][12]

-

Soldering Flux: It is used in mid-range environmentally friendly, no-clean fluxes and hot air leveling fluxes due to its moderate activity and low hygroscopicity.[3]

The biological activity of the parent compound, cyclohexylamine, has been noted. It is a known metabolite of the artificial sweetener cyclamate and has been studied for its effects on the sympathetic nervous system. This context is relevant for toxicological and metabolic studies in drug development.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.[5]

-

Handling: Use only in a well-ventilated area. Avoid dust formation. Keep away from incompatible materials.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If on skin, wash off immediately with plenty of water. If swallowed, do NOT induce vomiting and call a physician immediately.[5]

Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. Page loading... [guidechem.com]

- 2. macsenlab.com [macsenlab.com]

- 3. This compound | 26227-54-3 [chemicalbook.com]

- 4. CAS 26227-54-3: Cyclohexanamine, hydrobromide (1:1) [cymitquimica.com]

- 5. Cyclohexyl amine hydrobromide [webbook.nist.gov]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR [m.chemicalbook.com]

- 8. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 9. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Synthesis of Cyclohexylamine hydrobromide from cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclohexylamine (B46788) hydrobromide from cyclohexylamine. The core of this process is a straightforward acid-base neutralization reaction, yielding a stable, crystalline salt. This document provides a comprehensive overview of the chemical properties, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Chemical and Physical Properties

Cyclohexylamine hydrobromide is a white to off-white crystalline solid.[1] It is readily soluble in polar solvents such as water and ethanol (B145695).[1] Key quantitative data for the starting material and the final product are summarized in the table below for easy reference and comparison.

| Property | Cyclohexylamine | This compound |

| Chemical Formula | C₆H₁₃N | C₆H₁₄BrN |

| Molecular Weight | 99.17 g/mol | 180.09 g/mol |

| Appearance | Clear, colorless to yellow liquid | White to pale cream crystalline powder |

| Melting Point | -17.7 °C | 196-203 °C[2], 197-201 °C[3], 196-199 °C[1] |

| Boiling Point | 134.5 °C | Not applicable |

| CAS Number | 108-91-8 | 26227-54-3 |

| Purity (Typical) | ≥99% | ≥98% |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine group in cyclohexylamine acts as a Brønsted-Lowry base, accepting a proton from the hydrobromic acid. This protonation forms the cyclohexylammonium cation, which then forms an ionic bond with the bromide anion.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on established principles of amine salt formation.

Materials:

-

Cyclohexylamine (≥99%)

-

Hydrobromic acid (48% aqueous solution)

-

Ethanol (95% or absolute)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equivalent) in a suitable solvent such as ethanol or water. The choice of solvent can influence the crystallization process; ethanol is often a good starting point.[1] Cool the flask in an ice bath with stirring.

-

Acid Addition: Slowly add a stoichiometric amount (1.0 equivalent) of hydrobromic acid (48% aqueous solution) dropwise to the cooled and stirred cyclohexylamine solution. The reaction is exothermic, so maintain the temperature of the reaction mixture below 20-25 °C.

-

Crystallization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure complete salt formation and to promote crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod may be helpful.

-

Isolation of the Product: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.

Expected Yield:

While a specific yield for this exact procedure is not cited in the immediate literature, the formation of amine salts via acid-base neutralization is typically a high-yielding reaction. Yields for analogous reactions are often in the range of 90-98%.

Recrystallization (Optional):

For obtaining a product of higher purity, recrystallization can be performed. A common solvent system for similar compounds is a mixture of methanol (B129727) and acetone (B3395972) or ethanol.[3]

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

References

An In-depth Technical Guide to Cyclohexylamine Hydrobromide (CAS No. 26227-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide, with the CAS number 26227-54-3, is the hydrobromide salt of the organic compound cyclohexylamine. It is a white to off-white crystalline solid that is soluble in water and ethanol (B145695).[1] This compound serves as a crucial intermediate and building block in various fields, most notably in organic synthesis and the pharmaceutical industry. Its utility stems from the reactivity of the cyclohexylamine moiety, making it a versatile precursor for the synthesis of a wide range of more complex molecules.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and relevant biological activities of its derivatives.

Chemical and Physical Properties

Cyclohexylamine hydrobromide is a stable crystalline solid under standard conditions.[4][5] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26227-54-3 | [4] |

| Molecular Formula | C₆H₁₄BrN | [4][6] |

| Molecular Weight | 180.09 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 197-201 °C | [4] |

| pH Range | 6.5-7.5 | [4] |

| Solubility | Soluble in water and ethanol | [1][7] |

| Vapour Pressure | 8.07 mmHg at 25°C | [6] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of cyclohexylamine, the parent compound, characteristically shows N-H stretching absorptions in the range of 3300-3500 cm⁻¹. As a primary amine, it exhibits a pair of bands around 3350 and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes.[8] The formation of the hydrobromide salt would lead to the appearance of broad absorptions corresponding to the N-H⁺ stretching of the ammonium (B1175870) salt. The NIST WebBook provides a reference spectrum for cyclohexylamine.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of cyclohexylamine hydrochloride in D₂O, the proton on the carbon bearing the amino group (α-proton) appears as a multiplet around 3.16 ppm. The other cyclohexane (B81311) protons appear as multiplets in the upfield region, typically between 1.18 and 1.99 ppm.[11]

-

¹³C NMR: The ¹³C NMR spectrum of cyclohexylamine shows the carbon attached to the nitrogen (C1) at approximately 53.1 ppm. The other carbons of the cyclohexane ring appear at around 33.1 ppm, 26.5 ppm, and 27.0 ppm.[12][13]

-

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base neutralization reaction. The parent compound, cyclohexylamine, can be synthesized via two primary routes: the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol.[14][15]

Synthesis of Cyclohexylamine

A common laboratory-scale synthesis involves the reductive amination of cyclohexanone.

Experimental Protocol: Synthesis of Cyclohexylamine from Cyclohexanone

This protocol is adapted from a user-contributed synthesis and should be performed with appropriate safety precautions in a fume hood.[16]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

20% Ammonia solution (NH₃)

-

Cyclohexanone

-

95% Ethanol

-

Zinc powder

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 9 g of NiCl₂·6H₂O in 160 g of 20% NH₃ solution.

-

Add 30 g of cyclohexanone, followed by 50 ml of 95% ethanol to aid dissolution.

-

With vigorous stirring, add 20 g of zinc powder. An exothermic reaction with hydrogen evolution will occur.

-

After 15 minutes, add a second 20 g portion of zinc powder. After another 30 minutes, add a final 20 g portion of zinc.

-

Allow the reaction to stir for approximately 5.5 hours, maintaining a temperature of 30-40°C.

-

Filter the reaction mixture and wash the solid residue with water.

-

Combine the filtrate and washings and reflux to recover ammonia.

-

Acidify the remaining solution with HCl and concentrate by boiling.

-

Basify the solution with NaOH to salt out the cyclohexylamine.

-

Distill the mixture to collect the cyclohexylamine-water azeotrope (bp 96.4°C).

-

Separate the distillate, dry the organic layer over solid NaOH, and fractionally distill to obtain pure cyclohexylamine (bp 133-137°C).

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This is a general procedure based on the principles of acid-base chemistry.

Materials:

-

Cyclohexylamine

-

48% Hydrobromic acid (HBr)

-

Diethyl ether

Procedure:

-

Dissolve a known amount of freshly distilled cyclohexylamine in a minimal amount of isopropanol in a flask.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of 48% hydrobromic acid dropwise with constant stirring.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes.

-

If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether until the product precipitates out.

-

Wash the collected solid with cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to obtain pure this compound.

-

Dry the crystals under vacuum.

Caption: Synthesis pathway of this compound.

Applications in Drug Development and Organic Synthesis

This compound is primarily used as a reagent or intermediate in the synthesis of other chemical compounds.[17] The cyclohexylamine scaffold is present in a variety of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[18]

-

Building Block for Pharmaceuticals: Cyclohexylamine is a precursor to several active pharmaceutical ingredients (APIs). For instance, it is a building block for bromhexine, a mucolytic agent used to break down phlegm. It is also a component of various other drugs such as the analgesic tilidine and the bronchodilator reproterol. The lipophilic nature of the cyclohexyl group can enhance the pharmacokinetic properties of a drug molecule.

-

Corrosion Inhibitor: Cyclohexylamine and its salts are effective corrosion inhibitors, particularly in boiler water treatment systems.[19] They work by neutralizing carbonic acid in the condensate, thereby raising the pH and forming a protective film on metal surfaces.[20][21]

General Experimental Workflow in Organic Synthesis

The use of this compound as a synthetic intermediate follows a typical workflow in organic chemistry.

Caption: General experimental workflow in organic synthesis.

Biological Activity of Cyclohexylamine Derivatives

While this compound itself is primarily an intermediate, derivatives of cyclohexylamine, particularly arylcyclohexylamines like phencyclidine (PCP) and ketamine, exhibit significant biological activity. These compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3]

NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg²⁺) block. Upon opening, the channel allows the influx of calcium (Ca²⁺) ions, which act as a second messenger to trigger downstream signaling cascades. Arylcyclohexylamine derivatives block the NMDA receptor channel, thereby inhibiting this Ca²⁺ influx and leading to their characteristic dissociative anesthetic and psychoactive effects.

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of arylcyclohexylamine derivatives.

Safety and Toxicology

This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] Exposure may cause irritation to the eyes, skin, and respiratory tract.[1] The parent compound, cyclohexylamine, has a low acute toxicity with a reported oral LD₅₀ in rats of 0.71 ml/kg.[18] It is corrosive and is listed as an extremely hazardous substance.[18] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 26227-54-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a precursor to a range of bioactive molecules, including mucolytics and analgesics, underscores its importance in drug development. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for researchers and scientists working in these fields. While handling requires appropriate safety precautions due to its moderate toxicity, its role as a fundamental building block ensures its continued relevance in chemical and pharmaceutical research.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. garudachem.com [garudachem.com]

- 6. This compound | CAS#:26227-54-3 | Chemsrc [chemsrc.com]

- 7. This compound | 26227-54-3 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclohexylamine [webbook.nist.gov]

- 10. Cyclohexylamine(108-91-8) IR Spectrum [chemicalbook.com]

- 11. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 12. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 13. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 14. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 15. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 16. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. mt.com [mt.com]

- 18. NMDA receptor - Wikipedia [en.wikipedia.org]

- 19. consolidated-chemical.com [consolidated-chemical.com]

- 20. How to apply cyclohexylamine in water treatment - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 21. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclohexylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) hydrobromide (C₆H₁₄BrN), also known as cyclohexylammonium bromide, is a halogenated organic salt with the CAS number 26227-54-3.[1] It is formed by the neutralization of the primary aliphatic amine, cyclohexylamine, with hydrobromic acid.[1] This white to off-white crystalline solid is utilized as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility also extends to applications such as corrosion inhibition and as a component in solder fluxes.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of cyclohexylamine hydrobromide, complete with experimental protocols and graphical representations of its chemical synthesis and reactivity.

Physical Properties

This compound presents as a white to off-white crystalline powder.[6][7] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] The compound typically has a faint amine-like or ammonia-like odor.[1][10]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₄BrN | |

| Molecular Weight | 180.09 g/mol | [8] |

| Melting Point | 196-201 °C | [6][8] |

| Boiling Point | 134.5 °C (for cyclohexylamine) | |

| Density | 0.869 g/cm³ (for cyclohexylamine) | |

| Appearance | White to off-white crystalline solid | [1][6] |

| Solubility | Soluble in water and ethanol | [1][5] |

| pH (aqueous solution) | 6.5-7.5 | [6] |

| Vapor Pressure | 8.07 mmHg at 25°C (for cyclohexylamine) |

Chemical Properties and Reactivity

This compound is the salt of a weak base (cyclohexylamine) and a strong acid (hydrobromic acid). In solution, it can dissociate into the cyclohexylammonium cation and the bromide anion. The chemical behavior is largely dictated by the primary amine functionality of the cyclohexylamine component.

Acid-Base Properties

The pKa of the conjugate acid of cyclohexylamine is 10.66, indicating that cyclohexylamine is a moderately strong base.[11] The pH of an aqueous solution of this compound is typically in the range of 6.5-7.5.[6]

Synthesis

This compound is prepared through a straightforward acid-base neutralization reaction between cyclohexylamine and hydrobromic acid.[1] The reaction is exothermic and typically carried out in a suitable solvent, followed by crystallization to obtain the pure salt.[1]

Caption: Synthesis workflow for this compound.

Reactivity

As a primary amine salt, this compound can undergo various reactions characteristic of amines after conversion to the free base. These reactions include acylation, alkylation, and reaction with carbonyl compounds to form imines.[4][7][12]

Caption: General reactivity pathways of Cyclohexylamine.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[6]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of cyclohexylamine can be determined by potentiometric titration.[2][5][13]

Methodology:

-

A known concentration of this compound is dissolved in deionized water.[5]

-

A calibrated pH electrode is immersed in the solution, which is continuously stirred.[5]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[13]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[5]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.[5]

-

The pKa is the pH at the half-equivalence point, where half of the cyclohexylammonium ions have been neutralized to cyclohexylamine.[5]

Caption: Workflow for pKa determination.

Infrared (IR) Spectroscopy

An IR spectrum of solid this compound can be obtained to identify its functional groups.

Methodology (Thin Solid Film):

-

A small amount (approx. 50 mg) of the solid sample is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

The salt plate is placed in the sample holder of an FT-IR spectrometer.[1]

-

The IR spectrum is recorded. The spectrum will show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) group and the C-H and C-N bonds of the cyclohexyl ring.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Methodology:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum will show signals corresponding to the different protons in the molecule. The N-H protons of the ammonium group will likely appear as a broad signal.[15][16]

-

For ¹³C NMR, the spectrum will show signals for the carbon atoms of the cyclohexyl ring. Carbons attached to the nitrogen will be deshielded and appear at a higher chemical shift.[16]

Safety and Handling

This compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage.[17] It is also classified as having acute oral and dermal toxicity.[17] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[13]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily derived from the reactivity of the cyclohexylamine moiety. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective use in research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. macsenlab.com [macsenlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. britannica.com [britannica.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Amine - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

Cyclohexylamine Hydrobromide Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of cyclohexylamine (B46788) hydrobromide in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific salt, this document focuses on providing detailed experimental protocols to enable researchers to generate precise and reliable solubility data in their own laboratories.

Introduction to Cyclohexylamine Hydrobromide and its Solubility

This compound (C₆H₁₃N·HBr) is the hydrobromide salt of the organic amine cyclohexylamine. It is a white to off-white crystalline solid.[1] The salt formation significantly influences its physical and chemical properties, including its solubility profile, compared to its free base, cyclohexylamine. While generally described as soluble in polar solvents like water and ethanol, understanding its quantitative solubility in a broader range of organic solvents is crucial for its application in pharmaceutical synthesis, reaction chemistry, and formulation development. The polarity of the solvent, temperature, and the presence of impurities can all affect the solubility of this salt.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Dichloromethane | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Tetrahydrofuran | |||||

| Toluene | |||||

| [Add other solvents as needed] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment in the laboratory.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a widely used and reliable method for determining the thermodynamic solubility of a compound. It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven

-

Desiccator

3.1.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Determination of Solute Concentration:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of this compound. The oven should be well-ventilated.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

3.1.3. Diagram of Experimental Workflow

Figure 1. Workflow for the gravimetric determination of solubility.

Analytical Methods for Concentration Determination

Instead of gravimetric analysis, the concentration of this compound in the saturated solution can be determined using various analytical techniques. This can be particularly useful for volatile solvents or when only small volumes of the saturated solution are available.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

After preparing the saturated solution as described in the isothermal equilibrium method (steps 1-3), dilute a known volume of the filtered supernatant with the solvent.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

-

3.2.2. UV-Vis Spectroscopy

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the absorption.

-

Procedure:

-

Prepare standard solutions and generate a calibration curve (absorbance vs. concentration) at the wavelength of maximum absorbance (λmax).

-

Prepare the saturated solution and filter it.

-

Dilute a known volume of the filtered supernatant.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration using the calibration curve and the dilution factor.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature, but this is not always the case. It is essential to control and report the temperature at which solubility is measured.

-

Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents that can solvate the cyclohexylammonium and bromide ions.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. It is recommended to use high-purity starting materials.

-

pH (in protic solvents): In protic solvents, the pH can influence the equilibrium between the salt and its free base, which can affect solubility.

Conclusion

This technical guide provides a framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols, researchers can generate the critical data needed for process development, formulation, and other applications in the chemical and pharmaceutical industries. The provided table template will aid in the organized documentation of these findings.

References

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexylamine Hydrobromide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Cyclohexylamine (B46788) hydrobromide. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental protocols for this compound.

Compound Information

-

Compound Name: Cyclohexylamine hydrobromide

-

Structure:

Image Source: PubChem CID 117303

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the cyclohexyl ring and the amine group. The data presented here are based on spectra of the closely related cyclohexylamine hydrochloride, as the counter-ion (bromide vs. chloride) has a negligible effect on the chemical shifts of the organic cation.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (methine) | ~3.16 | Multiplet | 1H |

| H-2, H-6 (axial) | ~1.99 | Multiplet | 2H |

| H-3, H-5 (axial) | ~1.80 | Multiplet | 2H |

| H-4 (axial) | ~1.65 | Multiplet | 1H |

| H-2, H-6 (equatorial) | ~1.41-1.28 | Multiplet | 2H |

| H-3, H-5 (equatorial) | ~1.41-1.28 | Multiplet | 2H |

| H-4 (equatorial) | ~1.18 | Multiplet | 1H |

| -NH₃⁺ | Variable, exchanges with D₂O | Singlet (broad) | 3H |

Data adapted from spectra of Cyclohexylamine hydrochloride.[4][5]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | ~53.1 |

| C-2, C-6 | ~33.1 |

| C-4 | ~27.0 |

| C-3, C-5 | ~26.5 |

Data adapted from spectra of Cyclohexylamine and its hydrochloride salt.[4][6][7]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of amine hydrohalide salts.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for amine salts to observe the exchange of the acidic N-H protons.

-

Add a small amount of an internal standard, such as DSS or TMSP, if quantitative analysis is required.

-

-

Instrument Setup:

-

The data is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard 1D proton experiment is run. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the internal standard or the residual solvent peak.

-

Integration of the proton signals is performed to determine the relative number of protons.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the ammonium (B1175870) group (R-NH₃⁺) and the C-H and C-C bonds of the cyclohexane (B81311) ring.

Quantitative IR Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| 2935, 2860 | Strong | C-H stretching (cyclohexane ring) |

| ~1600-1500 | Medium | N-H bending (asymmetric and symmetric) |

| ~1450 | Medium | CH₂ scissoring |

| < 1000 | Medium-Weak | C-N stretching, C-C stretching |

Data adapted from the NIST Chemistry WebBook and general IR correlation tables.[2][8] The broadness of the N-H stretch is a key feature of ammonium salts.

Experimental Protocol for IR Spectroscopy (Solid Sample)

The following protocols are for analyzing solid samples like this compound.

-

Method 1: KBr Pellet Method [9][10]

-

Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Pellet Formation: Place the powder into a pellet press die and apply high pressure (several tons) to form a small, transparent, or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum. A background spectrum of the empty spectrometer should be collected first.

-

-

Method 2: Nujol Mull Method [10][11]

-

Preparation: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr). Add a drop or two of mineral oil (Nujol) and grind the mixture with another salt plate or in a mortar to create a thick, uniform paste (mull).[9]

-

Analysis: Spread a thin film of the mull between two salt plates. Mount the plates in the spectrometer's sample holder and acquire the spectrum. Note that Nujol will show strong C-H stretching and bending bands, which will overlap with the sample's C-H bands.

-

IR Experimental Workflow (KBr Pellet)

Mass Spectrometry (MS)

Mass spectrometry of hydrohalide salts can be challenging due to their low volatility. Techniques like Electrospray Ionization (ESI) are suitable for analyzing such pre-ionized compounds. The expected mass spectrum would show the molecular ion for the free amine (cyclohexylamine) after loss of HBr.

Predicted Mass Spectrometry Data

-

Ionization Mode: Electrospray Ionization (Positive Ion Mode)

-

Expected Molecular Ion: The primary ion observed would be the cyclohexylammonium cation, which is the protonated free amine [C₆H₁₃NH]⁺.

-

m/z Value: 100.13 (Calculated for [C₆H₁₄N]⁺)

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 100 | [C₆H₁₃NH]⁺ | Protonated molecular ion (M+H)⁺ of cyclohexylamine. |

| 83 | [C₆H₁₁]⁺ | Loss of ammonia (B1221849) (NH₃) from the molecular ion. |

| 58 | [C₃H₆N]⁺ | α-cleavage, imminium ion formation.[12] |

| 56 | [C₄H₈]⁺ | Cyclohexene radical cation, from rearrangement. |

Fragmentation patterns are predicted based on typical amine fragmentation rules.[8]

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization, although the sample is already a salt.

-

-

Instrument Setup:

-

The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

The instrument is operated in positive ion detection mode.

-

Key source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized for the analyte.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300 amu).

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion (m/z 100) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

ESI-MS Experimental Workflow

References

- 1. This compound (26227-54-3) IR Spectrum [chemicalbook.com]

- 2. Cyclohexyl amine hydrobromide [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR [m.chemicalbook.com]

- 5. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 6. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Cyclohexylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cyclohexylamine (B46788) hydrobromide (C₆H₁₃N·HBr). Due to the limited availability of a complete, publicly accessible crystal structure dataset for this specific salt, this document leverages data from its isomorphous hydrochloride counterpart and established crystallographic principles to offer valuable structural insights. This guide is intended to be a vital resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

Cyclohexylamine hydrobromide is the salt formed from the neutralization of the primary aliphatic amine, cyclohexylamine, with hydrobromic acid. As a crystalline solid, its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, such as solubility, stability, and melting point.[1][2][3][4] These characteristics are of significant interest in the pharmaceutical industry, where cyclohexylamine derivatives are used as intermediates in the synthesis of various active pharmaceutical ingredients.[5] The crystal structure, defined by the unit cell dimensions, space group, and atomic positions, dictates the packing of the cyclohexylammonium cations and bromide anions, which is stabilized by a network of hydrogen bonds.

While a full crystallographic dataset for this compound is not available in the public domain, a 1956 study by A. Shimada et al. established that it is isomorphous with cyclohexylamine hydrochloride.[6] This isomorphism allows for a reliable estimation of its structural properties. The study confirmed that the cyclohexyl ring adopts a stable chair conformation.[6]

Crystallographic Data

The crystallographic data for this compound is presented below. For comparative purposes, the more detailed data for the isomorphous cyclohexylamine hydrochloride is also provided.

Table 1: Crystallographic Data for this compound [6]

| Parameter | Value |

| Chemical Formula | C₆H₁₄BrN |

| Formula Weight | 180.09 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 9.56 Å, b = 11.29 Å, c = 7.83 Å |

| Volume | 845.4 ų |

| Z (molecules per unit cell) | 4 |

Table 2: Crystallographic Data for the Isomorphous Cyclohexylamine Hydrochloride [6]

| Parameter | Value |

| Chemical Formula | C₆H₁₄ClN |

| Formula Weight | 135.64 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 9.36 Å, b = 11.47 Å, c = 7.41 Å |

| Volume | 794.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.13 g/cm³ |

| Observed Density | 1.13 g/cm³ |

Molecular Geometry and Intermolecular Interactions

The crystal structure of this compound consists of cyclohexylammonium cations and bromide anions. The geometry of the cation and the hydrogen bonding interactions are key features of the crystal packing.

The Cyclohexylammonium Cation

The cyclohexane (B81311) ring adopts a puckered "chair" conformation, which is the most stable form, minimizing both angle and torsional strain.[7][8][9] In this conformation, the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.[7][8] The amino group is attached to the ring in an equatorial position, which is sterically more favorable than the axial position.[6] The carbon-carbon bond lengths within the ring are expected to be in the typical range for sp³-sp³ hybridized carbons, approximately 1.54 Å.

Hydrogen Bonding

A critical feature of the crystal packing is the hydrogen bonding between the ammonium (B1175870) group (-NH₃⁺) of the cyclohexylammonium cation and the bromide anion (Br⁻). The three hydrogen atoms of the ammonium group act as hydrogen bond donors, while the bromide anion acts as the acceptor. These N-H···Br hydrogen bonds are primarily electrostatic in nature and play a significant role in the stability of the crystal lattice.[10][11][12] The geometry of these bonds, specifically the N-H···Br distance and the N-H-Br angle, are defining characteristics of the crystal structure. Generally, the H···A distance in such hydrogen bonds is around 1.8 to 2.2 Å, and the D-H···A angle is typically in the range of 150-180°.[10][13]

Experimental Protocols

The determination of the crystal structure of a compound like this compound would follow a standardized procedure involving single-crystal X-ray diffraction.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common method involves dissolving cyclohexylamine in a suitable solvent, such as ethanol, and then adding an equimolar amount of hydrobromic acid.[14] Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

Data Collection

A suitable single crystal is mounted on a goniometer head.[2][4] The data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[5] The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-rays is measured.[3][5]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of unique reflections with their corresponding intensities. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[1] This model is then refined using a least-squares method, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[1][15][16][17]

Visualizations

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure of this compound is characterized by an orthorhombic unit cell with the space group Pca2₁. The cyclohexylammonium cation adopts a stable chair conformation with the ammonium group in an equatorial position. The crystal packing is dominated by N-H···Br hydrogen bonds between the cation and the bromide anion. While a complete set of atomic coordinates and detailed bond parameters are not publicly available, the isomorphism with cyclohexylamine hydrochloride provides a strong basis for understanding its structural properties. A definitive crystal structure analysis would require a modern single-crystal X-ray diffraction study.

References

- 1. fiveable.me [fiveable.me]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 9. An Introduction to the Conformation of Cyclohexane — Making Molecules [makingmolecules.com]

- 10. Hydrogen Bonds | Key Terms | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 11. issr.edu.kh [issr.edu.kh]

- 12. Hydrogen Bond Lengths and Angles | BMB OER | Colorado State University [oer.bmb.colostate.edu]

- 13. Hydrogen bonds - Proteopedia, life in 3D [proteopedia.org]

- 14. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclohexylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) hydrobromide (C₆H₁₃N·HBr) is a salt of the organic amine cyclohexylamine, utilized in various chemical syntheses and pharmaceutical applications. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, predicting shelf-life, and controlling reaction pathways in which it is involved. This technical guide provides a comprehensive overview of the thermal behavior of cyclohexylamine hydrobromide, including its physical properties, probable decomposition pathways, and the analytical techniques employed for its characterization. While specific experimental thermal analysis data for this compound is not widely available in published literature, this guide synthesizes information from safety data sheets, analogous compounds, and related research to present a scientifically grounded assessment.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and ethanol. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄BrN | [1] |

| Molecular Weight | 180.09 g/mol | [1] |

| Melting Point | 196-201 °C | [2][3] |

| Appearance | White to pale cream crystalline powder | [4] |

| Solubility | Soluble in water and ethanol | [2] |

| Hygroscopicity | Hygroscopic | [3] |

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a multi-step process. The initial and subsequent degradation steps are outlined below.

Initial Decomposition: Dissociation

Upon heating, the primary decomposition pathway for many amine hydrohalide salts is the reversible dissociation into the free amine and the corresponding hydrogen halide gas. In this case, this compound would decompose into cyclohexylamine and hydrogen bromide.

C₆H₁₁NH₃⁺Br⁻ (s) ⇌ C₆H₁₁NH₂ (g) + HBr (g)

This initial decomposition step is an equilibrium reaction. The temperature at which this dissociation becomes significant can be determined using techniques such as Thermogravimetric Analysis (TGA), where a mass loss corresponding to the volatilization of cyclohexylamine and hydrogen bromide would be observed.

Subsequent Decomposition of Cyclohexylamine

Following the initial dissociation, the resulting cyclohexylamine can undergo further thermal decomposition. The decomposition of cyclohexylamine itself, especially at higher temperatures, can be complex. When heated to decomposition, cyclohexylamine is known to emit toxic fumes of nitrogen oxides (NOx). Studies on the thermal degradation of cyclohexylamine on catalytic surfaces have identified several decomposition products, suggesting potential pathways for the breakdown of the cyclohexyl ring. These products include:

-

Cyclohexene: Formed through the elimination of ammonia.

-

Benzene and other aromatics: Resulting from dehydrogenation and rearrangement reactions.

-

Ring-opening products: Leading to the formation of smaller hydrocarbon fragments.

The specific products and their relative abundances will depend on factors such as the temperature, atmosphere (inert or oxidative), and the presence of any catalytic surfaces.

A proposed logical flow for the thermal decomposition is visualized in the diagram below.

Thermal Analysis Data

Illustrative Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-step mass loss is anticipated.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 200 - 300 | ~55% | Initial decomposition and volatilization of cyclohexylamine. |

| > 300 | Variable | Further decomposition of cyclohexylamine and secondary products. |

Note: These values are illustrative and would need to be confirmed by experimental analysis.

Illustrative Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature. Key thermal events such as melting and decomposition can be identified.

| Temperature (°C) | Event Type | Associated Process |

| 196 - 201 | Endotherm | Melting |

| > 200 | Endotherm/Exotherm | Decomposition |

Note: The decomposition may be endothermic (bond breaking) or exothermic (if secondary reactions are highly energetic). The exact temperatures and peak shapes would be determined experimentally.

Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, a combination of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which decomposition and mass loss occur.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each stage.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition (endothermic or exothermic).

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to determine the melting point and the enthalpy of fusion, as well as the temperatures and enthalpies of any decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products.

-

Methodology:

-

A small amount of the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.

-

The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

-

The workflow for the thermal analysis of this compound is depicted below.

Safety Considerations

The thermal decomposition of this compound can release irritating and toxic gases, including hydrogen bromide, ammonia, and nitrogen oxides.[1] All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

While specific, detailed experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, a probable decomposition pathway can be inferred from the behavior of analogous amine hydrohalides and related compounds. The initial decomposition likely involves dissociation into cyclohexylamine and hydrogen bromide, followed by more complex degradation of the cyclohexylamine moiety at higher temperatures. Definitive characterization requires a suite of thermal analysis techniques, including TGA, DSC, and Py-GC-MS, conducted under controlled conditions. The information and protocols outlined in this guide provide a robust framework for researchers and professionals to safely handle and thoroughly investigate the thermal properties of this compound.

References

Navigating the Hygroscopic Nature of Cyclohexylamine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[1] For active pharmaceutical ingredients (APIs) and excipients, this property is a critical factor that can significantly impact the chemical and physical stability of the final drug product.[2] Excessive moisture uptake can lead to degradation of the API, alterations in dissolution rates, and compromised product performance.[3][4] Therefore, a thorough characterization of the hygroscopic nature of a compound like cyclohexylamine (B46788) hydrobromide is an essential step in pre-formulation and formulation development.[]

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for the hygroscopicity of solids based on the percentage weight gain after storage at a defined temperature and relative humidity.[8][9] This classification is determined by exposing the substance to 80% relative humidity (RH) at 25°C for 24 hours.[10]

Table 1: European Pharmacopoeia Hygroscopicity Classification [8][9]

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

While some sources describe cyclohexylamine hydrobromide as having "slight hygroscopic properties," a definitive classification based on experimental data is crucial for appropriate handling and storage protocols.

Experimental Protocols for Hygroscopicity Determination

A comprehensive assessment of a compound's interaction with moisture is typically achieved through gravimetric vapor sorption (GVS) analysis, also known as dynamic vapor sorption (DVS).[11][12] This technique measures the change in mass of a sample as it is exposed to a series of controlled relative humidity levels at a constant temperature.[13]

Dynamic Vapor Sorption (DVS) Methodology

The DVS method provides detailed information on the kinetics and equilibrium of water sorption and desorption, allowing for the generation of a moisture sorption-desorption isotherm.[14][15]

Experimental Parameters:

-

Instrument: Dynamic Vapor Sorption (DVS) Analyzer

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed into the instrument's sample pan. The sample is often pre-dried under a stream of dry nitrogen to establish a baseline dry weight.[2]

-

Temperature: Isothermal conditions are maintained, typically at 25°C.[10]

-

Humidity Program: The sample is subjected to a stepwise increase in relative humidity (e.g., from 0% to 90% RH in 10% increments), followed by a stepwise decrease back to 0% RH.[16]

-

Equilibrium Criterion: At each humidity step, the sample is allowed to equilibrate until the rate of mass change falls below a predefined threshold (e.g., < 0.002% change in mass per minute).[16]

The resulting data is plotted as the percentage change in mass versus relative humidity, generating a moisture sorption isotherm.[17] The shape of the isotherm can provide insights into the mechanism of water uptake, such as surface adsorption, absorption into the bulk material, or the formation of hydrates.[15][18]

Below is a diagram illustrating the typical workflow for a DVS experiment.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

- 10. researchgate.net [researchgate.net]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. skpharmteco.com [skpharmteco.com]

- 13. mt.com [mt.com]

- 14. aqualab.com [aqualab.com]

- 15. azom.com [azom.com]

- 16. ardena.com [ardena.com]

- 17. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 18. proumid.com [proumid.com]

Cyclohexylamine hydrobromide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Cyclohexylamine (B46788) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals